molecular formula C24H27N3O5 B2468365 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 909858-63-5

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Número de catálogo B2468365
Número CAS: 909858-63-5
Peso molecular: 437.496
Clave InChI: DHKKNATURGYDOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, also known as CDKI-73, is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) and has shown promising results in preclinical studies as an anti-cancer agent.

Mecanismo De Acción

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide inhibits CDK4/6, which are key regulators of the cell cycle. CDK4/6 promote the progression of the cell cycle by phosphorylating the retinoblastoma protein (Rb), which allows for the release of E2F transcription factors and subsequent cell cycle progression. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide binds to the ATP-binding site of CDK4/6, preventing phosphorylation of Rb and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been shown to sensitize cancer cells to radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has several advantages as a tool for studying CDK4/6 inhibition. It is highly specific for CDK4/6 and does not inhibit other kinases. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has also been shown to have good pharmacokinetic properties in preclinical studies. However, one limitation of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is its relatively low solubility, which can make it difficult to work with in some experiments.

Direcciones Futuras

There are several potential future directions for research on N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide. One area of interest is the development of novel CDK4/6 inhibitors with improved pharmacokinetic properties and solubility. Another area of interest is the identification of biomarkers that can predict response to CDK4/6 inhibition. Finally, there is interest in exploring the use of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide in combination with other targeted therapies for the treatment of cancer.

Métodos De Síntesis

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with ethyl cyanoacetate to form 2,4-dimethoxyphenyl-2-cyanoacrylate. The resulting compound is then reacted with 2,3-dichloroquinoxaline in the presence of potassium carbonate to form 2,3-dichloro-3-(2,4-dimethoxyphenyl)-2-propen-1-one. Finally, the product is coupled with cyclohexylamine and acetic anhydride to form N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide.

Aplicaciones Científicas De Investigación

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

Propiedades

Número CAS

909858-63-5

Nombre del producto

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Fórmula molecular

C24H27N3O5

Peso molecular

437.496

Nombre IUPAC

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28)

Clave InChI

DHKKNATURGYDOF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.